6-Azido-2-(2-hydroxyethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione 6-Azido-2-(2-hydroxyethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC20135107
InChI: InChI=1S/C14H10N4O3/c15-17-16-11-5-4-10-12-8(11)2-1-3-9(12)13(20)18(6-7-19)14(10)21/h1-5,19H,6-7H2
SMILES:
Molecular Formula: C14H10N4O3
Molecular Weight: 282.25 g/mol

6-Azido-2-(2-hydroxyethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione

CAS No.:

Cat. No.: VC20135107

Molecular Formula: C14H10N4O3

Molecular Weight: 282.25 g/mol

* For research use only. Not for human or veterinary use.

6-Azido-2-(2-hydroxyethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione -

Specification

Molecular Formula C14H10N4O3
Molecular Weight 282.25 g/mol
IUPAC Name 6-azido-2-(2-hydroxyethyl)benzo[de]isoquinoline-1,3-dione
Standard InChI InChI=1S/C14H10N4O3/c15-17-16-11-5-4-10-12-8(11)2-1-3-9(12)13(20)18(6-7-19)14(10)21/h1-5,19H,6-7H2
Standard InChI Key ZDWAGYPMZGSLTF-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)CCO)N=[N+]=[N-]

Introduction

6-Azido-2-(2-hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a derivative of the 1H-benzo[de]isoquinoline-1,3(2H)-dione family. This class of compounds is known for its diverse applications in medicinal chemistry, particularly in anticancer and antimicrobial drug development. The azido group (-N₃) and hydroxyethyl moiety contribute to its reactivity and potential biological activity.

Structural Characteristics

The compound features:

  • A benzo[de]isoquinoline core, which is a bicyclic aromatic system.

  • Functional groups including an azido (-N₃) group at position 6 and a hydroxyethyl (-CH₂CH₂OH) group at position 2.

  • Two carbonyl groups (C=O) at positions 1 and 3, characteristic of isoquinoline diones.

These structural elements allow for hydrogen bonding, π-π interactions, and potential reactivity with nucleophiles or electrophiles, making it a versatile scaffold in drug design.

Synthesis Pathway

The synthesis of this compound typically involves:

  • Starting Materials: A precursor such as 6-bromo-2-(2-hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione.

  • Azidation Reaction: Substitution of the bromine atom with an azido group using sodium azide (NaN₃) in a polar aprotic solvent like DMF.

  • Purification: Chromatographic techniques such as silica gel column chromatography are employed to isolate the product.

This reaction is highly regioselective due to the electron-withdrawing nature of the carbonyl groups, which direct substitution to the desired position.

Applications

The compound’s structure makes it suitable for:

  • Drug Development: As a precursor for further functionalization or as an active pharmaceutical ingredient targeting cancer or microbial infections.

  • Bioconjugation: The azido group facilitates click chemistry reactions for attaching biomolecules or fluorescent tags.

  • Material Science: Potential use in creating functionalized polymers or nanomaterials.

Research Challenges

Despite its potential, challenges include:

  • Limited availability of detailed biological data.

  • Potential toxicity associated with the azido group.

  • Stability concerns under certain conditions due to the reactive nature of the azido functionality.

Future Directions

To fully explore its potential:

  • Conduct extensive biological screening against cancer cell lines and bacterial strains.

  • Study its pharmacokinetics and toxicity profiles.

  • Investigate derivatives with modified substituents to enhance activity and reduce side effects.

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